molecular formula C10H5Cl2NO2 B133601 Quinclorac CAS No. 84087-01-4

Quinclorac

Cat. No.: B133601
CAS No.: 84087-01-4
M. Wt: 242.05 g/mol
InChI Key: FFSSWMQPCJRCRV-UHFFFAOYSA-N
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Description

Quinclorac, also known as 3,7-dichloroquinoline-8-carboxylic acid, is an organic compound with the formula C10H5Cl2NO2. It is a colorless solid that is soluble in hydrocarbons and alcohols. This compound is primarily used as a selective herbicide to control various weed species, particularly in rice cultivation .

Mechanism of Action

Target of Action

Quinclorac, also known as Quinchlorac, is a highly selective auxin herbicide . It primarily targets annual grasses and several annual and perennial broadleaf weeds . The herbicide is particularly effective against barnyardgrass .

Mode of Action

This compound acts as an auxin mimic and is classified as a quinolone carboxylic acid . It is absorbed by the foliage and translocated throughout the plant . By mimicking an auxin overdose, this compound affects the phytohormonal system in sensitive plants . It stimulates the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity, thus promoting ethylene biosynthesis .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in the plant’s biochemical pathways. In susceptible dicots, increased levels of ethylene trigger an accumulation of abscisic acid (ABA), which plays a major role in growth inhibition and the induction of epinasty and senescence . In sensitive grasses, this compound leads to an accumulation of tissue cyanide, formed as a co-product during increased ACC and ethylene synthesis .

Pharmacokinetics

This compound is readily absorbed by germinating seeds, roots, and leaves and is translocated in the plant both acropetally and basipetally . No significant differences in uptake, translocation, or metabolism of this compound between resistant and sensitive grasses were found .

Result of Action

The result of this compound’s action is the inhibition of growth in susceptible plants. Symptoms exhibited by broadleaf weeds include leaf and stem curling or twisting, and necrosis . Susceptible grasses show signs of stunted growth, chlorosis (whitening), and slow reddening followed by necrosis and death .

Action Environment

This compound is used in various environments, including barley, canary seed, rape seed (canola), non-crop areas, pasture, rhubarbs cranberry, rice, sorghum, and wheat . The herbicide’s action, efficacy, and stability can be influenced by environmental factors such as the timing of application and the presence of adjuvants or surfactants . For example, dependable postemergence weed control results with this compound-only products require the addition of a spray adjuvant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of quinchlorac involves the oxidation of 7-chloro-8-methylquinoline to obtain 7-chloro-8-quinolinecarboxylic acid. This reaction uses N-hydroxyphthalimide compounds and azobisisobutyronitrile as catalysts, with oxygen serving as the oxidant. The subsequent step involves the chlorination of 7-chloro-8-quinolinecarboxylic acid using azobisisobutyronitrile as a catalyst and chlorine to produce 3,7-dichloro-8-quinolinecarboxylic acid .

Industrial Production Methods

Industrial production of quinchlorac typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often formulated into various herbicidal products, such as wettable powders, water-dispersible granules, and aqueous suspension concentrates .

Chemical Reactions Analysis

Types of Reactions

Quinclorac undergoes several types of chemical reactions, including:

    Oxidation: The initial step in its synthesis involves the oxidation of 7-chloro-8-methylquinoline.

    Chlorination: The chlorination of 7-chloro-8-quinolinecarboxylic acid to form quinchlorac.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: N-hydroxyphthalimide compounds, azobisisobutyronitrile, and oxygen.

    Chlorination: Azobisisobutyronitrile and chlorine.

Major Products

The major product formed from these reactions is 3,7-dichloro-8-quinolinecarboxylic acid, which is the active ingredient in quinchlorac-based herbicides .

Scientific Research Applications

Quinclorac has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of selective herbicides and their mechanisms of action.

    Biology: Investigated for its effects on plant physiology and its role in inducing stress responses in plants.

    Medicine: Explored for its potential use in developing new therapeutic agents due to its unique chemical structure.

    Industry: Widely used in agriculture for weed control, particularly in rice fields. .

Comparison with Similar Compounds

Quinclorac belongs to a new class of highly selective auxin herbicides, which includes other substituted quinolinecarboxylic acids such as quinmerac (7-chloro-3-methyl-8-quinolinecarboxylic acid). These compounds share similar chemical structures and modes of action but differ in their selectivity and efficacy against various weed species. This compound is particularly effective against barnyardgrass and other monocot weeds, while quinmerac has broader activity against both dicots and monocots .

Conclusion

This compound is a versatile and effective herbicide with significant applications in agriculture and scientific research Its unique mechanism of action and selective herbicidal properties make it a valuable tool for weed management, particularly in rice cultivation

Properties

IUPAC Name

3,7-dichloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H5Cl2NO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSSWMQPCJRCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032641
Record name Quinclorac
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Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 0.065 mg/kg (pH 7, 20 °C), Solubility in acetone 2 g/kg, ethanol 2 g/kg, In acetone <1 g/100 mL at 20 °C; practically insoluble in other organic solvents
Record name Quinclorac
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Density

1.75
Record name Quinclorac
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Vapor Pressure

log Kow: -0.75 (pH 7). VP: <0.01mPa (20 °C)
Record name Quinclorac
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Color/Form

White/yellow solid, Colorless crystalline solid

CAS No.

84087-01-4, 113875-40-4
Record name Quinclorac
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Record name 8-Quinolinecarboxylic acid, 3,7-dichloro
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Record name QUINCLORAC
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Melting Point

274 °C
Record name Quinclorac
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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